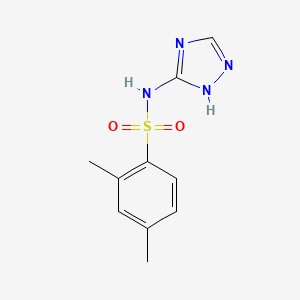
(E)-N'-(5-morpholin-4-ylsulfonylpyridin-2-yl)-2-phenylethenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N'-(5-morpholin-4-ylsulfonylpyridin-2-yl)-2-phenylethenesulfonohydrazide, also known as MPPES, is a synthetic compound that has been extensively studied for its potential use as a biochemical tool in scientific research. MPPES is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a key role in regulating insulin signaling and glucose homeostasis.
科学的研究の応用
(E)-N'-(5-morpholin-4-ylsulfonylpyridin-2-yl)-2-phenylethenesulfonohydrazide has been extensively studied for its potential use as a biochemical tool in scientific research. One of the main applications of (E)-N'-(5-morpholin-4-ylsulfonylpyridin-2-yl)-2-phenylethenesulfonohydrazide is as an inhibitor of PTP1B. PTP1B is an enzyme that plays a key role in regulating insulin signaling and glucose homeostasis. Inhibition of PTP1B by (E)-N'-(5-morpholin-4-ylsulfonylpyridin-2-yl)-2-phenylethenesulfonohydrazide has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. (E)-N'-(5-morpholin-4-ylsulfonylpyridin-2-yl)-2-phenylethenesulfonohydrazide has also been used as a tool to study the role of PTP1B in other physiological processes, such as cancer, obesity, and inflammation.
作用機序
(E)-N'-(5-morpholin-4-ylsulfonylpyridin-2-yl)-2-phenylethenesulfonohydrazide is a potent inhibitor of PTP1B. PTP1B is a negative regulator of insulin signaling, and inhibition of PTP1B by (E)-N'-(5-morpholin-4-ylsulfonylpyridin-2-yl)-2-phenylethenesulfonohydrazide leads to increased insulin sensitivity and glucose uptake. (E)-N'-(5-morpholin-4-ylsulfonylpyridin-2-yl)-2-phenylethenesulfonohydrazide binds to the catalytic site of PTP1B and prevents the enzyme from dephosphorylating its substrates, which leads to increased insulin signaling and glucose uptake.
Biochemical and Physiological Effects:
(E)-N'-(5-morpholin-4-ylsulfonylpyridin-2-yl)-2-phenylethenesulfonohydrazide has been shown to have a number of biochemical and physiological effects. In animal models of diabetes, (E)-N'-(5-morpholin-4-ylsulfonylpyridin-2-yl)-2-phenylethenesulfonohydrazide has been shown to improve insulin sensitivity and glucose tolerance. (E)-N'-(5-morpholin-4-ylsulfonylpyridin-2-yl)-2-phenylethenesulfonohydrazide has also been shown to have anti-inflammatory effects and to inhibit cancer cell growth. However, (E)-N'-(5-morpholin-4-ylsulfonylpyridin-2-yl)-2-phenylethenesulfonohydrazide has also been shown to have some toxic effects, and further research is needed to fully understand its safety profile.
実験室実験の利点と制限
(E)-N'-(5-morpholin-4-ylsulfonylpyridin-2-yl)-2-phenylethenesulfonohydrazide has several advantages as a biochemical tool in scientific research. It is a potent inhibitor of PTP1B, which makes it a useful tool for studying the role of PTP1B in various physiological processes. (E)-N'-(5-morpholin-4-ylsulfonylpyridin-2-yl)-2-phenylethenesulfonohydrazide is also relatively easy to synthesize, which makes it readily available for use in laboratory experiments. However, (E)-N'-(5-morpholin-4-ylsulfonylpyridin-2-yl)-2-phenylethenesulfonohydrazide has some limitations as a biochemical tool. It has some toxic effects, which may limit its use in certain experiments. Additionally, (E)-N'-(5-morpholin-4-ylsulfonylpyridin-2-yl)-2-phenylethenesulfonohydrazide is not selective for PTP1B and may inhibit other phosphatases, which may complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on (E)-N'-(5-morpholin-4-ylsulfonylpyridin-2-yl)-2-phenylethenesulfonohydrazide. One area of interest is the development of more selective inhibitors of PTP1B that do not have the toxic effects of (E)-N'-(5-morpholin-4-ylsulfonylpyridin-2-yl)-2-phenylethenesulfonohydrazide. Another area of interest is the study of the role of PTP1B in other physiological processes, such as cancer and inflammation. Additionally, further research is needed to fully understand the safety profile of (E)-N'-(5-morpholin-4-ylsulfonylpyridin-2-yl)-2-phenylethenesulfonohydrazide and its potential use as a therapeutic agent.
合成法
(E)-N'-(5-morpholin-4-ylsulfonylpyridin-2-yl)-2-phenylethenesulfonohydrazide can be synthesized using a multi-step process that involves the reaction of various reagents. The first step in the synthesis of (E)-N'-(5-morpholin-4-ylsulfonylpyridin-2-yl)-2-phenylethenesulfonohydrazide involves the reaction of 2-bromo-5-nitropyridine with morpholine to form 2-(5-nitro-2-pyridyl)-N-morpholin-4-ylacetamide. This intermediate product is then reacted with sodium sulfite to form 2-(5-nitro-2-pyridyl)-N-morpholin-4-ylsulfonamide. The final step in the synthesis of (E)-N'-(5-morpholin-4-ylsulfonylpyridin-2-yl)-2-phenylethenesulfonohydrazide involves the reaction of 2-(5-nitro-2-pyridyl)-N-morpholin-4-ylsulfonamide with 2-bromo-1-phenylethene in the presence of hydrazine hydrate to form (E)-N'-(5-morpholin-4-ylsulfonylpyridin-2-yl)-2-phenylethenesulfonohydrazide.
特性
IUPAC Name |
(E)-N'-(5-morpholin-4-ylsulfonylpyridin-2-yl)-2-phenylethenesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S2/c22-27(23,13-8-15-4-2-1-3-5-15)20-19-17-7-6-16(14-18-17)28(24,25)21-9-11-26-12-10-21/h1-8,13-14,20H,9-12H2,(H,18,19)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQTTZKCYJCNGA-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN=C(C=C2)NNS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CN=C(C=C2)NNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-methyl-4-(4-methylsulfonylpiperazine-1-carbonyl)pyrazol-1-yl]-1H-pyridazin-6-one](/img/structure/B7499077.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]glycine](/img/structure/B7499080.png)
![2-[2-(1-acetamidoethyl)benzimidazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7499082.png)
![N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide](/img/structure/B7499088.png)

![4-[[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7499100.png)

![4-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]benzonitrile](/img/structure/B7499108.png)
![2-methyl-N-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-4-yl]benzamide](/img/structure/B7499114.png)
![2-methyl-N-[1-(5-methylfuran-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499121.png)
![N-[1-(1,5-dimethylpyrrole-2-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499131.png)
![2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide](/img/structure/B7499138.png)
![1-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7499150.png)